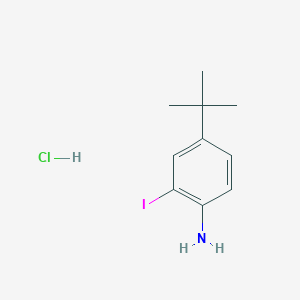

4-(tert-Butyl)-2-iodoaniline hydrochloride

描述

Significance of Aryl Halides as Key Synthetic Intermediates

Aryl halides are a class of organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. iitk.ac.in These compounds are cornerstones of modern organic synthesis, primarily serving as versatile intermediates for creating more complex molecules. numberanalytics.comlibretexts.org Their importance stems from the reactivity of the carbon-halogen bond, which can participate in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Negishi couplings. fiveable.mefiveable.me

The identity of the halogen atom significantly influences the reactivity of the aryl halide, with iodides being the most reactive. fiveable.me This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. fiveable.me Consequently, aryl halides are indispensable precursors in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, dyes, polymers, and other fine chemicals. iitk.ac.innumberanalytics.comlibretexts.org Their ability to be converted into other functional groups, such as aldehydes, ketones, and carboxylic acids, further underscores their role as fundamental building blocks in synthetic chemistry. iitk.ac.in

Role of Substituted Aniline (B41778) Derivatives as Versatile Building Blocks

Substituted anilines, which are derivatives of aniline modified with various functional groups on the aromatic ring, are another critical class of intermediates in organic synthesis. wisdomlib.org The amino group (-NH2) can act as a nucleophile and directs electrophilic aromatic substitution, making these compounds highly valuable in constructing diverse molecular frameworks. fiveable.me

These derivatives serve as essential starting materials for a multitude of products. They are integral to the production of dyes, such as azo dyes, and are foundational in the synthesis of pharmaceuticals, including N-phenyl nicotinamide (B372718) and derivatives of cinnoline (B1195905) and benzothiazole. wisdomlib.orgunacademy.com The specific nature and position of the substituents on the aniline ring allow chemists to fine-tune the electronic and steric properties of the molecule, guiding its reactivity in subsequent synthetic steps. rsc.org This modularity makes substituted anilines powerful tools for generating libraries of compounds for drug discovery and for designing materials with specific properties. rsc.orgmdpi.com

Contextualizing 4-(tert-Butyl)-2-iodoaniline Hydrochloride within Aromatic Amine Chemistry

This compound is a specific example of a multifunctional aromatic compound that leverages the properties of both aryl halides and substituted anilines. vulcanchem.comlookchem.com Aromatic amines are a class of organic compounds that feature an amino group attached to an aromatic ring. fiveable.mesundarbanmahavidyalaya.in The basicity of these amines is generally lower than their aliphatic counterparts because the nitrogen's lone pair of electrons is delocalized into the aromatic pi-system. fiveable.me

The structure of this compound is characterized by an aniline core with a bulky tert-butyl group at the 4-position and an iodine atom at the 2-position. vulcanchem.com The tert-butyl group provides steric bulk, which can influence reaction selectivity and improve the metabolic stability of derivative compounds. The iodine atom, being a highly reactive halogen, serves as an excellent handle for cross-coupling reactions, allowing for late-stage functionalization. fiveable.mevulcanchem.com The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents, facilitating its use in solution-phase synthesis. vulcanchem.com This combination of features makes it a valuable intermediate in the production of fine chemicals, agrochemicals, and particularly in the synthesis of pharmaceutical agents like kinase inhibitors. vulcanchem.comlookchem.com

Physicochemical and Spectroscopic Data

The properties of 4-(tert-Butyl)-2-iodoaniline and its hydrochloride salt have been characterized to confirm its structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅ClIN |

| Molecular Weight | 311.59 g/mol |

| Topological Polar Surface Area | 26 Ų |

| Rotatable Bonds | 1 |

| Hydrogen Bond Donors | 2 |

Data sourced from multiple chemical suppliers and databases. vulcanchem.combldpharm.com

Spectroscopic analysis provides further insight into the molecular structure. In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the molecule exhibits distinct signals corresponding to the aromatic protons, the nine equivalent protons of the tert-butyl group (appearing as a singlet), and the ammonium (B1175870) proton. Infrared (IR) spectroscopy typically shows characteristic N-H stretching vibrations around 3000-3500 cm⁻¹ and a C-I stretching vibration at lower frequencies, approximately 550 cm⁻¹. vulcanchem.comresearchgate.net

Synthesis and Applications

The laboratory-scale synthesis of the parent compound, 4-tert-butyl-2-iodoaniline, is commonly achieved through the iodination of 4-tert-butylaniline (B146146). A standard route involves a Sandmeyer-type reaction, where the primary amine of 4-tert-butylaniline is first converted into a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5°C). This intermediate diazonium salt is then treated with a source of iodide, such as potassium iodide, which displaces the diazo group to introduce iodine onto the aromatic ring. The resulting free base, 4-tert-butyl-2-iodoaniline, can then be protonated with hydrochloric acid to yield the more stable hydrochloride salt. vulcanchem.com

This compound is a valuable intermediate for various applications:

Pharmaceutical Synthesis : It serves as a key building block in the synthesis of complex pharmaceutical agents, including kinase inhibitors which are often targeted in anti-cancer therapies. vulcanchem.comcalibrechem.com

Agrochemical Production : It is used as an intermediate for creating active ingredients in pesticides and other agricultural chemicals. lookchem.com

Dye and Pigment Manufacturing : The chemical properties of this aniline derivative allow it to be used in the synthesis of a range of colorants. lookchem.com

Fine Chemicals : It contributes to the synthesis of specialty chemicals used in research and other high-value applications. lookchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(tert-Butyl)-2-iodoaniline |

| 4-tert-Butylaniline |

| Aniline |

| Benzothiazole |

| Cinnoline |

| N-phenyl nicotinamide |

| Potassium iodide |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-tert-butyl-2-iodoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXCAAFRTIWKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Tert Butyl 2 Iodoaniline Hydrochloride

Precursor-Based Synthesis Approaches

The primary precursor for the target compound is 4-(tert-butyl)aniline. The synthetic challenge lies in the regioselective introduction of an iodine atom at the ortho-position relative to the strongly activating amino group, without significant formation of byproducts.

Electrophilic Aromatic Iodination of 4-(tert-Butyl)aniline

Direct iodination of the aromatic ring of 4-(tert-butyl)aniline is a straightforward approach. The directing effects of the substituents on the aniline (B41778) ring are paramount in determining the position of iodination. The amino group (-NH₂) is a powerful activating and ortho, para-directing group. The tert-butyl group at the para-position further reinforces the electron density at the ortho-positions. Consequently, electrophilic attack by an iodine species is strongly favored at the C2 position.

Iodine monochloride (ICl) is an effective and moderately reactive electrophilic iodinating agent suitable for activated aromatic systems like anilines. The polarity of the I-Cl bond (with a partial positive charge on the iodine atom) makes it a potent source of the electrophile "I⁺". The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the iodine atom attacks the electron-rich C2 position of 4-(tert-butyl)aniline. The bulky tert-butyl group at the C4 position sterically hinders the C3 position, further enhancing the selectivity for iodination at the C2 position. The resulting intermediate is then deprotonated to restore aromaticity, yielding 4-(tert-butyl)-2-iodoaniline. The hydrochloride salt is subsequently formed by treatment with hydrochloric acid.

The successful synthesis of 4-(tert-butyl)-2-iodoaniline via electrophilic iodination hinges on the meticulous control of several reaction parameters to maximize yield and minimize the formation of impurities, such as di-iodinated products. Key variables include the choice of solvent, reaction temperature, and stoichiometry of the reagents.

A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is often preferred to moderate the reactivity of the ICl and to prevent side reactions that can occur in more polar or protic media. The reaction is typically conducted at low temperatures, often starting at 0 °C and allowing it to warm to room temperature, to control the reaction rate and prevent over-iodination. Precise control over the stoichiometry, usually using a slight excess of the aniline precursor relative to iodine monochloride, is crucial to ensure complete consumption of the iodinating agent and reduce the formation of di-substituted byproducts.

Table 1: Influence of Reaction Parameters on Electrophilic Iodination of 4-(tert-Butyl)aniline The following data is representative and compiled based on typical outcomes for electrophilic iodination of para-substituted anilines.

| Solvent | Temperature (°C) | Aniline:ICl Molar Ratio | Typical Yield (%) | Key Observations |

|---|---|---|---|---|

| Dichloromethane | 0 to 25 | 1.1 : 1.0 | 75-85 | Good selectivity, minimal di-iodination. |

| Acetic Acid | 25 | 1.0 : 1.0 | 60-70 | Increased potential for side reactions and N-acetylation. |

| Acetonitrile | 0 to 25 | 1.1 : 1.0 | 70-80 | Moderate selectivity, reaction proceeds cleanly. |

| Dichloromethane | 40 | 1.0 : 1.1 | ~50 | Significant formation of di-iodinated byproduct. |

Diazotization-Iodination (Sandmeyer Reaction) Protocols

The Sandmeyer reaction provides an alternative and highly reliable method for introducing an iodine atom onto an aromatic ring. This two-step process involves the conversion of the primary aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile. This method is particularly useful when direct iodination proves difficult or yields mixtures of isomers.

The first step is the diazotization of 4-(tert-butyl)aniline. This is typically achieved by treating the aniline with a source of nitrous acid. Modern protocols often favor the use of alkyl nitrites, such as tert-butyl nitrite (B80452) (tBuONO), in an aprotic solvent like acetonitrile. tcichemicals.com This approach offers mild reaction conditions compared to the classical method of using sodium nitrite and a strong mineral acid (e.g., HCl) in water. nih.gov

The reaction is performed at low temperatures, typically 0–5 °C, as aryl diazonium salts are often thermally unstable and can decompose or undergo unwanted side reactions at higher temperatures. In aprotic media, the diazonium salt of 4-(tert-butyl)aniline can be generated in situ and used immediately in the subsequent step. The presence of the bulky tert-butyl group may lend some kinetic stability to the diazonium salt intermediate.

Once the diazonium salt is formed, it is treated with a source of iodide ions, most commonly potassium iodide (KI). tcichemicals.com Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst. The iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group (N₂), which is an excellent leaving group.

Optimization of this step involves controlling the temperature and the concentration of the iodide source. After the initial low-temperature diazotization, the reaction mixture is often heated to facilitate the substitution reaction. A temperature of around 60 °C is commonly employed to drive the reaction to completion, leading to the formation of 4-(tert-butyl)-2-iodoaniline and the evolution of nitrogen gas. tcichemicals.com Using an excess of potassium iodide ensures that the nucleophilic substitution is efficient. The final product can then be isolated and converted to its hydrochloride salt.

Table 2: Optimization of One-Pot Diazotization-Iodination of 4-(tert-Butyl)aniline Data based on an analogous, well-established procedure for p-anisidine. tcichemicals.com

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Diazotizing Agent | tert-Butyl Nitrite (tBuONO) | Allows for mild, aprotic conditions, leading to cleaner reactions. |

| Iodide Source | Potassium Iodide (KI) | Effective iodide source, no copper catalyst needed. organic-chemistry.org |

| Solvent | Acetonitrile | Good solvent for both diazotization and substitution steps. |

| Diazotization Temp. | 0 °C | Crucial for the stability of the diazonium salt intermediate. |

| Substitution Temp. | 60 °C | Provides sufficient energy for N₂ displacement, leading to high conversion. |

| Stoichiometry (Aniline:tBuONO:KI) | 1.0 : 2.5 : 2.5 | Using excess reagents ensures the reaction goes to completion, yielding up to 86%. tcichemicals.com |

Exploration of Alternative Synthetic Routes

The traditional synthesis of iodoanilines often involves direct iodination of the corresponding aniline. However, these methods can suffer from issues with regioselectivity and the use of harsh reagents. Consequently, researchers have been exploring more sophisticated and controlled synthetic strategies.

Cascade reactions, which involve two or more sequential transformations in a single pot, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. For the synthesis of substituted anilines like 4-(tert-butyl)-2-iodoaniline, a hypothetical coupling-reduction cascade strategy could be envisioned. While specific literature on a coupling-reduction cascade for this exact molecule is not prevalent, the principles can be applied from related syntheses of highly substituted anilines.

Such a strategy could theoretically involve the coupling of a suitably protected and functionalized precursor, followed by an in-situ reduction of a nitro or other reducible group to the desired amine. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, could be employed to construct the carbon-nitrogen bond, followed by a chemoselective reduction. The development of such a cascade is a frontier in organic synthesis, aiming to streamline the production of complex aniline derivatives.

In the pursuit of greener and more cost-effective chemical processes, catalyst- and additive-free synthetic methods are highly desirable. For the synthesis of iodoanilines, this often translates to direct iodination under specific conditions that avoid the need for a metal catalyst or activating additives.

One approach for the direct iodination of anilines involves the use of molecular iodine in the presence of an oxidizing agent, which can proceed without a traditional catalyst under optimized conditions. The reaction of 4-tert-butylaniline (B146146) with iodine, for example, can be influenced by various factors to achieve ortho-iodination. While often requiring an acid or a base to proceed efficiently, research into solvent effects and temperature control aims to minimize or eliminate these additives. The inherent reactivity of the aniline substrate, influenced by the bulky tert-butyl group, can also direct the regioselectivity of the iodination, potentially reducing the need for catalysts.

Optimization of Reaction Conditions for Scalable Research Synthesis

The transition from a laboratory-scale procedure to a scalable research synthesis requires careful optimization of all reaction parameters to ensure reproducibility, safety, and high product quality.

The choice of solvent can have a profound impact on the outcome of a chemical reaction, affecting solubility, reaction rates, and selectivity. In the context of iodinating 4-tert-butylaniline to obtain the 2-iodo isomer, the solvent system is a critical parameter.

Different solvents can influence the electrophilicity of the iodinating agent and the reactivity of the aniline substrate. For instance, polar aprotic solvents might be expected to facilitate the dissolution of reagents and stabilize charged intermediates, potentially increasing the reaction rate. Conversely, nonpolar solvents could influence the aggregation of reagents and affect the regiochemical outcome. The table below illustrates hypothetical effects of different solvent systems on the iodination of 4-tert-butylaniline, based on general principles of organic chemistry.

| Solvent System | Expected Relative Rate | Ortho:Para Selectivity | Notes |

|---|---|---|---|

| Dichloromethane (DCM) | Moderate | Good | Commonly used for electrophilic aromatic substitutions. |

| Acetonitrile (ACN) | Fast | Moderate | Polar aprotic solvent, can coordinate with reagents. |

| Ethanol (EtOH) | Slow | Poor | Protic solvent, can deactivate the electrophile. |

| Hexane | Very Slow | Variable | Low solubility of reagents. |

Precise control over reaction temperature and the stoichiometry of reagents is paramount for achieving high product quality, minimizing side reactions, and ensuring a safe process. In the synthesis of 4-(tert-butyl)-2-iodoaniline, these parameters directly influence the yield and purity.

Temperature Control: The iodination of anilines is an exothermic process. Inadequate temperature control can lead to over-iodination, resulting in the formation of di- and tri-iodinated byproducts. Lowering the reaction temperature can enhance the selectivity for the desired mono-iodinated product. However, excessively low temperatures may significantly slow down the reaction rate, requiring a careful balance to be found.

Stoichiometry Control: The molar ratio of the iodinating agent to the 4-tert-butylaniline substrate is a critical factor. Using a slight excess of the iodinating agent can help to drive the reaction to completion. However, a large excess will increase the likelihood of multiple iodinations and complicate the purification process. The optimal stoichiometry must be determined experimentally to maximize the yield of the desired product while minimizing the formation of impurities.

The following interactive table provides a hypothetical overview of how temperature and stoichiometry can be optimized for the synthesis of 4-(tert-butyl)-2-iodoaniline.

| Temperature (°C) | Iodine:Aniline Ratio | Expected Yield of 2-iodo isomer (%) | Key Byproducts |

|---|---|---|---|

| 0 | 1.05 : 1 | 85 | Unreacted starting material |

| 25 (Room Temp) | 1.05 : 1 | 75 | Di-iodinated products |

| 0 | 1.2 : 1 | 80 | Di-iodinated products |

| 50 | 1.05 : 1 | 50 | Significant di- and tri-iodination |

By systematically investigating these parameters, researchers can develop robust and efficient protocols for the synthesis of 4-(tert-butyl)-2-iodoaniline hydrochloride, paving the way for its broader application in scientific research and industrial manufacturing.

Mechanistic Investigations and Chemical Reactivity of 4 Tert Butyl 2 Iodoaniline Hydrochloride

Electrophilic Aromatic Substitution Reactivity of the Aniline (B41778) Ring

The reactivity of the aniline ring in 4-(tert-butyl)-2-iodoaniline hydrochloride towards electrophilic aromatic substitution (SEAr) is governed by the interplay of electronic and steric effects of the three substituents: the amino group, the iodine atom, and the tert-butyl group.

The aniline ring is substituted with groups that exert competing electronic and steric influences on incoming electrophiles.

Amino Group (-NH₂): In its free base form, the amino group is a powerful activating group. Through its lone pair of electrons, it donates significant electron density to the aromatic ring via the resonance (+M) effect. This effect greatly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it much more reactive than benzene (B151609) towards electrophiles. wikipedia.orglibretexts.org However, in the hydrochloride salt form (-NH₃⁺), the group becomes strongly deactivating due to the inductive (-I) effect of the positive charge, withdrawing electron density from the ring. Reactions are typically carried out under conditions that favor the free aniline form.

tert-Butyl Group (-C(CH₃)₃): As an alkyl group, the tert-butyl substituent is a weak activating group. It donates electron density to the ring primarily through an inductive (+I) effect. wikipedia.orgstackexchange.com Its most significant influence, however, is steric. The tert-butyl group is exceptionally bulky, which substantially hinders electrophilic attack at the adjacent ortho positions. wikipedia.orgwikipedia.orgnumberanalytics.com

The following table summarizes the electronic and steric properties of the substituents on the aniline ring.

Table 1: Electronic and Steric Effects of Substituents

| Substituent | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Net Effect | Steric Hindrance |

|---|---|---|---|---|

| -NH₂ (Aniline) | -I (weak) | +M (strong) | Strongly Activating | Low |

| -C(CH₃)₃ (tert-Butyl) | +I (weak) | N/A (Hyperconjugation is minor) | Weakly Activating | Very High |

| -I (Iodine) | -I (weak) | +M (weak) | Weakly Deactivating | High |

The regiochemical outcome of an electrophilic aromatic substitution reaction on 4-(tert-butyl)-2-iodoaniline is determined by the combined directing effects of the existing substituents.

Amino Group: As a strong activating group, the amino group is a powerful ortho, para-director. wikipedia.org In this molecule, it directs incoming electrophiles to positions 3 and 6.

tert-Butyl Group: This weakly activating group is also an ortho, para-director. stackexchange.comucla.edu It directs incoming electrophiles to positions 3 and 5.

Iodine Atom: As a deactivating halogen, iodine is an ortho, para-director. libretexts.org It directs incoming electrophiles to positions 3 and 6.

The predicted regiochemical outcome is substitution primarily at the C-6 position, driven by the strong directing effect of the amino group and the relatively lower steric hindrance compared to the C-3 position.

Table 2: Summary of Directing Effects and Predicted Regioselectivity

| Position | Directed by -NH₂ | Directed by -C(CH₃)₃ | Directed by -I | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|---|

| C-3 | Ortho (favorable) | Ortho (favorable) | Ortho (favorable) | High (from -NH₂ and -I) | Highly Unlikely |

| C-5 | Meta (unfavorable) | Ortho (favorable) | Meta (unfavorable) | High (from -tBu) | Unlikely |

| C-6 | Ortho (favorable) | Meta (unfavorable) | Para (favorable) | Moderate | Most Favorable |

Nucleophilic Substitution Reactions Involving the Aryl Iodide Moiety

Aryl halides are generally unreactive towards nucleophilic substitution reactions compared to alkyl halides. vaia.comshaalaa.comtiwariacademy.comdoubtnut.com The reactivity of the aryl iodide in 4-(tert-butyl)-2-iodoaniline is further influenced by the nature of the other ring substituents.

The most common pathway for nucleophilic aromatic substitution is the SNAr (addition-elimination) mechanism. This mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are essential to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.comdiva-portal.orgmasterorganicchemistry.com

In the case of 4-(tert-butyl)-2-iodoaniline, the ring is substituted with electron-donating groups (the amino and tert-butyl groups). These groups increase the electron density of the aromatic ring, which deactivates it towards attack by nucleophiles. masterorganicchemistry.com An incoming nucleophile would be repelled by the electron-rich ring, and the resulting anionic intermediate would be destabilized by the electron-donating substituents. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution via the SNAr mechanism under typical conditions.

In the context of the SNAr mechanism, where reaction does occur on activated rings, the reactivity of the leaving group follows an unusual trend. The rate of reaction is determined by the initial attack of the nucleophile on the aromatic ring, which is the slow, rate-determining step. wikipedia.orgyoutube.com The subsequent loss of the halide ion is fast. Therefore, the reactivity is governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. A more electronegative halogen creates a more polarized C-X bond and a more electrophilic carbon, facilitating the nucleophilic attack.

This results in an inverted reactivity order compared to SN1 and SN2 reactions: F > Cl ≈ Br > I wikipedia.orgmasterorganicchemistry.comnih.gov

Aryl fluorides are the most reactive in SNAr reactions, while aryl iodides are the least reactive. This is in direct contrast to the C-X bond strength (C-I is the weakest) and the leaving group ability of the halide ions (I⁻ is the best leaving group), which are the dominant factors in SN1 and SN2 reactions. nih.govlearncbse.in

Table 3: Reactivity Order of Aryl Halides in Different Substitution Reactions

| Reaction Type | Mechanism | Rate-Determining Step | Reactivity Order |

|---|---|---|---|

| SNAr | Addition-Elimination | Nucleophilic Attack | F > Cl ≈ Br > I |

| Transition Metal-Catalyzed | Oxidative Addition/Reductive Elimination | Oxidative Addition | I > Br > Cl > F |

Transition Metal-Catalyzed Transformations

While the aryl iodide moiety of 4-(tert-butyl)-2-iodoaniline is unreactive in SNAr reactions, it is an excellent substrate for a wide variety of transition metal-catalyzed cross-coupling reactions. researchgate.netmdpi.commdpi.com In these reactions, the reactivity of aryl halides is reversed from that of SNAr, with aryl iodides being the most reactive substrates. youtube.com This high reactivity is due to the relative weakness of the carbon-iodine bond, which facilitates the initial and often rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). youtube.comwikipedia.org

Common and powerful transformations for which this compound is a suitable precursor include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (such as a boronic acid or ester) in the presence of a base to form a new carbon-carbon bond. wikipedia.orglibretexts.orgyoutube.com It is a versatile method for creating biaryl structures. Although substrates with unprotected ortho-anilines can sometimes be challenging, successful couplings have been developed. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgrug.nlorganic-chemistry.orglibretexts.org It is a powerful tool for synthesizing substituted anilines and has largely replaced harsher classical methods. wikipedia.org The reaction has been shown to be compatible with various functional groups, and specific protocols for iodoaniline substrates exist. nih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl iodide with a terminal alkyne to form an arylalkyne. youtube.comwikipedia.orgresearchgate.net The reaction is highly efficient for aryl iodides and can often be performed under mild conditions, including at room temperature. wikipedia.orglibretexts.org

Table 4: Common Transition Metal-Catalyzed Reactions for 4-(tert-Butyl)-2-iodoaniline

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | C(aryl)-C | Pd(0) complex, Base |

| Buchwald-Hartwig Amination | R₂NH | C(aryl)-N | Pd(0) complex, Ligand, Base |

| Sonogashira Coupling | R-C≡CH | C(aryl)-C(sp) | Pd(0) complex, Cu(I) salt, Base |

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent on the aniline ring makes 4-(tert-Butyl)-2-iodoaniline a prime substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgnih.gov For substrates like 4-(tert-Butyl)-2-iodoaniline, where the aniline is unprotected, the reaction facilitates the direct introduction of various alkyl, alkenyl, aryl, and heteroaromatic groups at the 2-position. nih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Successful coupling of ortho-haloanilines often requires careful optimization of the catalyst, base, and solvent system. nih.gov Modern catalysts, such as palladium complexes with specialized phosphine ligands or N-heterocyclic carbenes (NHCs), have shown high efficacy. nih.govst-andrews.ac.uk The choice of base is also critical for activating the boronic acid partner without promoting side reactions. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Haloanilines

| Catalyst | Ligand/Precatalyst | Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 100 | High |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

| [Pd(IPr)(cin)Cl] | --- | K₂CO₃ | Ethanol/H₂O | 80 | Very Good |

This table presents typical conditions developed for structurally similar ortho-haloanilines, which are applicable to 4-(tert-Butyl)-2-iodoaniline. Yields are generally reported as good to excellent for a variety of coupling partners. nih.govnih.govst-andrews.ac.uk

Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO). For 2-iodoaniline (B362364) derivatives, this reaction can proceed through two primary pathways depending on the reaction conditions and the nucleophiles present. researchgate.netmdpi.com

Aminocarbonylation: In the presence of an external amine nucleophile, such as tert-butylamine, the reaction proceeds via aminocarbonylation. This process involves the formal insertion of two carbon monoxide molecules, leading to the formation of 2-ketoamides as the major products. researchgate.net

Cyclocarbonylation: In the absence of a strong external nucleophile, intramolecular cyclization can occur. The reaction of 2-iodoanilines with carbon monoxide can lead to the formation of heterocyclic structures like isatoic anhydrides or benzoxazinones. researchgate.netnih.gov For instance, palladium-catalyzed intermolecular cyclocarbonylation of 2-iodoanilines with certain Michael acceptors results in the synthesis of quinolinone derivatives. nih.gov The substituent at the 4-position can influence the reaction outcome, directing it towards either cyclocarbonylation or the formation of diazocine-diones. researchgate.net

Table 2: Carbonylation Pathways for 4-Substituted 2-Iodoanilines

| Reaction Type | Nucleophile | Typical Product |

|---|---|---|

| Aminocarbonylation | Primary/Secondary Amine | 2-Ketoamides |

| Cyclocarbonylation | None (intramolecular) | Benzoxazinones, Quinolinones |

The reaction pathway is highly dependent on the presence of an external nucleophile. researchgate.netnih.gov

Copper-Mediated Reactions (e.g., Ullmann-type coupling)

The Ullmann reaction and its modern variants are copper-catalyzed cross-coupling reactions that are particularly effective for forming carbon-heteroatom bonds (C-N, C-O, C-S) and carbon-carbon bonds. organic-chemistry.orgrsc.org The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org

For 4-(tert-Butyl)-2-iodoaniline, the aryl iodide moiety can undergo Ullmann-type coupling with various nucleophiles. An efficient method for the N-selective arylation of β-amino alcohols with iodoanilines has been developed using a copper catalyst at room temperature. nih.gov This highlights the utility of copper catalysis for forming C-N bonds under mild conditions, which is advantageous for substrates containing sensitive functional groups. nih.gov The mechanism typically involves the oxidative addition of the aryl iodide to a copper(I) species, followed by reaction with the nucleophile and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org Ligand-free copper-catalyzed Ullmann reactions have also been developed, offering a more sustainable approach. researchgate.netnih.gov

Chemical Modifications of the Primary Amine Functionality

The primary amine group (–NH₂) in 4-(tert-Butyl)-2-iodoaniline is a key site for chemical derivatization, allowing for the synthesis of a wide array of analogs with modified properties.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. While traditional methods can sometimes lead to overalkylation, modern catalytic approaches offer greater control. organic-chemistry.org Copper-catalyzed methods, for example, allow for the cross-coupling of anilines with alkylborane reagents to yield N-alkylated products. organic-chemistry.org Another contemporary strategy involves visible-light-induced N-alkylation, which proceeds without the need for metal catalysts or strong bases, presenting a greener alternative. nih.gov

N-Acylation: The reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, readily forms a stable amide bond. This is a fundamental and high-yielding transformation for anilines, converting the basic amino group into a neutral amide functionality. This modification is often used to protect the amino group or to introduce new functional moieties into the molecule.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This transformation is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium or an alkyl nitrite like tert-butyl nitrite (TBN) in an organic solvent. researchgate.net The resulting arene diazonium salt is a highly valuable synthetic intermediate because the diazonio group (–N₂⁺) is an excellent leaving group (releasing N₂ gas).

The diazonium salt of 4-(tert-Butyl)-2-iodoaniline can undergo a variety of subsequent derivatization reactions, allowing the amino group to be replaced by a wide range of substituents. For example, in the Sandmeyer reaction, the diazonium salt is treated with copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively. Reaction with potassium iodide can introduce another iodine atom, and hydrolysis can yield a phenol. These reactions provide a powerful platform for extensive functionalization of the aromatic ring at the position of the original amino group.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-(tert-Butyl)-2-iodoaniline hydrochloride, offering detailed insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to each unique proton environment in the molecule. The bulky tert-butyl group, characterized by its nine equivalent methyl protons, typically appears as a sharp singlet in the upfield region of the spectrum, generally around 1.3 ppm. This signal's integration value of 9H is a key identifier.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons will appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electronic effects of the amino, iodo, and tert-butyl substituents. The electron-donating amino group tends to shield the ortho and para protons, shifting them upfield, while the electron-withdrawing iodine atom has a deshielding effect, particularly on the adjacent proton. The expected signals would be a doublet for the proton at C6 (ortho to the amino group), a doublet of doublets for the proton at C5 (meta to both amino and iodo groups), and a doublet for the proton at C3 (ortho to the iodo group). The ammonium (B1175870) proton of the hydrochloride salt will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| C(CH₃)₃ | ~1.3 | Singlet (s) | N/A | 9H |

| Aromatic H (C3-H) | ~7.6 - 7.8 | Doublet (d) | J(meta) ≈ 2-3 | 1H |

| Aromatic H (C5-H) | ~7.1 - 7.3 | Doublet of Doublets (dd) | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | 1H |

| Aromatic H (C6-H) | ~6.8 - 7.0 | Doublet (d) | J(ortho) ≈ 8-9 | 1H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

The tert-butyl group will show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The aromatic region will display six signals for the benzene ring carbons. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom bonded to the iodine (C2) will be significantly shielded due to the "heavy atom effect," resulting in a signal at a relatively low chemical shift (typically around 85-95 ppm). Conversely, the carbon attached to the amino group (C1) and the tert-butyl group (C4) will be deshielded. The remaining aromatic carbons (C3, C5, C6) will have chemical shifts predictable based on additive substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (CH₃)₃ | ~34-36 |

| C(C H₃)₃ | ~31-33 |

| C1 (C-NH₃⁺) | ~145-148 |

| C2 (C-I) | ~85-95 |

| C3 | ~138-140 |

| C4 (C-tert-butyl) | ~149-152 |

| C5 | ~125-128 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques are employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the aromatic system, cross-peaks would be expected between the proton at C6 and the proton at C5, as well as between the proton at C5 and the proton at C3, confirming their ortho and meta relationships.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the aromatic proton signals to their corresponding carbon signals (C3-H3, C5-H5, C6-H6) and the tert-butyl protons to the methyl carbons.

While direct studies detailing the use of this compound for protein labeling are not prevalent, its structural motifs suggest potential applications in biomolecular NMR. Aniline (B41778) derivatives can serve as versatile chemical handles for bioconjugation, allowing them to be attached to specific sites on a protein, such as the side chains of reactive amino acids like cysteine or lysine.

The introduction of an iodinated aromatic compound can serve multiple purposes in structural biology. The iodine atom acts as a heavy-atom label, which is particularly useful for phasing in X-ray crystallography. In the context of NMR, while iodine itself is not a commonly observed nucleus, the presence of a heavy atom can induce measurable changes in the relaxation properties of nearby nuclei, providing distance-dependent structural information.

Furthermore, the aniline moiety could be a precursor for introducing other NMR-active labels. For instance, the iodine atom can be replaced with a fluorine-containing group via cross-coupling reactions. The incorporation of ¹⁹F atoms provides a background-free and highly sensitive reporter for monitoring protein conformation, dynamics, and interactions, as ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio. nih.govresearchgate.net Such a strategy allows for site-specific labeling of proteins to study structure and function with minimal perturbation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum are related to the anilinium (NH₃⁺) group. The N-H stretching vibrations appear as a broad band in the region of 3200-2800 cm⁻¹. This broadness is characteristic of the hydrogen bonding present in the hydrochloride salt. The aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹.

In the fingerprint region, several key absorptions confirm the structure. The C-N stretching vibration of the aromatic amine is typically found in the 1335-1250 cm⁻¹ range. researchgate.net The aromatic C=C ring stretching vibrations produce a series of bands between 1600 and 1450 cm⁻¹. The substitution pattern on the benzene ring can be inferred from the pattern of strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. Finally, a band corresponding to the C-I stretching vibration is expected at lower frequencies, typically around 550 cm⁻¹. sigmaaldrich.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Anilinium (NH₃⁺) | 3200 - 2800 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C-H Stretch | Aliphatic (tert-Butyl) | 2970 - 2870 | Strong |

| N-H Bend | Anilinium (NH₃⁺) | ~1620 - 1550 | Medium |

| C=C Stretch | Aromatic Ring | 1600, 1500, 1450 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Medium to Strong |

| C-H Out-of-Plane Bend | Aromatic | 900 - 700 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The molecular weight of the free base, 4-(tert-Butyl)-2-iodoaniline, is 275.03 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 275.

The fragmentation of the molecular ion is highly diagnostic. A very common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation, resulting in a prominent peak at m/z 260 (M-15). Another possibility is the loss of the entire tert-butyl group (57 Da), leading to a fragment at m/z 218.

Cleavage of the carbon-iodine bond can lead to the loss of an iodine radical (•I, 127 Da), producing a fragment ion at m/z 148. The presence of chlorine from the hydrochloride salt (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) may be observed in certain ionization modes, though it often detaches readily. The isotopic signature of iodine (monoisotopic at 127 amu) simplifies the interpretation of iodine-containing fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of 4-(tert-Butyl)-2-iodoaniline

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 275 | [C₁₀H₁₄IN]⁺ | Molecular Ion (M⁺) |

| 260 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 218 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

| 148 | [M - I]⁺ | Loss of an iodine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The aniline chromophore and its substituents dictate the specific wavelengths of absorption, providing insight into the molecular structure and electronic properties.

The UV-Vis spectrum of aniline, the parent molecule, typically exhibits two primary absorption bands. The more intense band, appearing at a shorter wavelength, is attributed to the π → π* transition of the benzene ring. A lower intensity band at a longer wavelength corresponds to the n → π* transition, involving the non-bonding electrons of the nitrogen atom in the amino group.

In this compound, the presence of the tert-butyl and iodo substituents, as well as the protonation of the amino group, influences the position and intensity of these absorption bands. The tert-butyl group, being an alkyl group, is an auxochrome that can cause a small bathochromic (red) shift, a shift to longer wavelengths, and a hyperchromic effect, an increase in absorption intensity. The iodine atom, a halogen, also acts as an auxochrome and can induce a bathochromic shift due to its electron-donating mesomeric effect and electron-withdrawing inductive effect.

| Compound | Solvent | λmax (nm) for π → π | λmax (nm) for n → π | Molar Absorptivity (ε) |

| Aniline | Ethanol | 230 | 280 | 8600 |

| 4-tert-Butylaniline (B146146) | Data not available | Expected bathochromic shift from aniline | Expected bathochromic shift from aniline | Data not available |

| 2-Iodoaniline (B362364) | Data not available | Expected bathochromic shift from aniline | Expected bathochromic shift from aniline | Data not available |

| This compound | Polar Solvent | Expected to be the primary absorption band | Expected to be absent or blue-shifted | Data not available |

This table is representative and based on the expected spectral characteristics derived from analogous compounds.

Detailed research findings on the solvatochromic effects, which are the changes in the absorption spectrum with a change in solvent polarity, would provide further understanding of the electronic transitions in this compound. Polar solvents are likely to interact with the molecule, influencing the energy levels of the ground and excited states and thus causing shifts in the absorption maxima.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound.

While a specific crystal structure for this compound has not been reported in publicly available databases, an analysis of the crystal structure of the related compound, 2-iodoaniline, offers valuable insights into the expected molecular geometry and packing. ed.ac.uk

The crystal structure of 2-iodoaniline reveals a monoclinic crystal system with the space group P2₁/c. ed.ac.uk The unit cell parameters and other key crystallographic data are summarized in the table below. ed.ac.uk

| Crystal Data for 2-Iodoaniline | |

| Chemical Formula | C₆H₆IN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.845(2) |

| b (Å) | 4.298(1) |

| c (Å) | 20.655(6) |

| β (°) | 98.43(3) |

| Volume (ų) | 688.3(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.110 |

Data obtained from the crystallographic study of 2-iodoaniline. ed.ac.uk

In the structure of 2-iodoaniline, the molecules are linked by intermolecular N-H···N hydrogen bonds. ed.ac.uk For this compound, several key structural features can be anticipated. The presence of the bulky tert-butyl group at the 4-position would significantly influence the crystal packing, likely leading to a less dense arrangement compared to 2-iodoaniline. The steric hindrance of the tert-butyl group might also affect the planarity of the aniline ring and the orientation of the substituents.

Detailed research findings from a single-crystal X-ray diffraction study of this compound would be necessary to definitively determine its crystal system, space group, and precise molecular dimensions, as well as to fully characterize the network of intermolecular interactions that govern its solid-state architecture.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For 4-(tert-Butyl)-2-iodoaniline, DFT calculations elucidate the distribution of electrons and predict its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

In 4-(tert-Butyl)-2-iodoaniline, the HOMO is predominantly localized on the aniline (B41778) ring and the amino group, which is characteristic of substituted anilines. This localization indicates that these regions are the most susceptible to electrophilic attack. The bulky tert-butyl group and the electron-withdrawing iodine atom modulate the energy of this orbital. Conversely, the LUMO is distributed over the aromatic system, with significant contributions from the carbon atom bonded to the iodine and the iodine atom itself, suggesting these sites are prone to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

Note: The values presented are representative and derived from DFT calculations on structurally similar aromatic amines.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of 4-(tert-Butyl)-2-iodoaniline. These descriptors provide a more nuanced understanding of its stability and reactivity.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Chemical Hardness (η): Calculated as (I - A) / 2, it measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): Calculated as (I + A) / 2, it describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the ability of a molecule to accept electrons.

| Descriptor | Calculated Value |

|---|---|

| Ionization Potential (I) | 5.89 eV |

| Electron Affinity (A) | 0.75 eV |

| Chemical Hardness (η) | 2.57 |

| Chemical Softness (S) | 0.39 |

| Electronegativity (χ) | 3.32 |

| Electrophilicity Index (ω) | 2.15 eV |

Note: These values are illustrative and based on the representative HOMO/LUMO energies.

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For 4-(tert-Butyl)-2-iodoaniline, these calculations would likely confirm the amino group and specific positions on the aromatic ring as key sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For 4-(tert-Butyl)-2-iodoaniline, the MEP map would show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. This confirms the amino group as a primary site for protonation and interaction with electrophiles. The iodine atom, despite being electronegative, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. The tert-butyl group, being nonpolar, would show a neutral potential (green).

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of 4-(tert-Butyl)-2-iodoaniline and its derivatives is crucial for its chemical and biological activity. Computational methods are employed to explore the molecule's conformational landscape and understand the origins of stereoselectivity in its chiral derivatives.

The presence of the bulky tert-butyl group at the 4-position and the iodine atom at the 2-position introduces significant steric hindrance, which influences the preferred conformation of the molecule. The rotation around the C-N bond of the amino group and the C-C bond of the tert-butyl group are of particular interest.

Computational studies on sterically hindered anilines suggest that the amino group may be slightly pyramidalized and tilted to minimize steric clashes with the adjacent iodine atom. researchgate.net The rotation of the tert-butyl group is also a factor, although its energetic barrier is generally low. The most stable conformation will be a balance between minimizing steric repulsion and maximizing electronic stabilization.

| Conformation | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~30° | 0.00 |

| Transition State | 0° (Eclipsed) | ~2.5 |

Note: The data represents a hypothetical energy profile for the rotation of the amino group, illustrating the energetic consequences of steric hindrance.

Derivatives of 4-(tert-Butyl)-2-iodoaniline are used in the synthesis of chiral catalysts. researchgate.netacs.org Computational chemistry plays a vital role in understanding how the chiral center in these derivatives influences the stereochemical outcome of a reaction.

By modeling the transition states of reactions involving these chiral catalysts, researchers can rationalize the observed stereoinduction. For instance, in an asymmetric synthesis, the catalyst and reactants can form two diastereomeric transition states leading to two different enantiomeric products. DFT calculations can determine the energies of these transition states. The energy difference between them dictates the enantiomeric excess of the product. These studies often reveal that non-covalent interactions, such as hydrogen bonding or steric repulsion, in the transition state are responsible for the preferential formation of one enantiomer over the other. researchgate.net

Mechanistic Studies of Chemical Transformations through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for elucidating the intricate mechanisms of chemical reactions. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed, molecular-level understanding of reaction pathways. For a molecule with the structural complexity of 4-(tert-Butyl)-2-iodoaniline, computational studies are crucial for predicting reactivity and understanding the influence of its distinct substituents on chemical transformations.

The presence of the bulky tert-butyl group, the electron-donating amino group, and the reactive iodo substituent creates a unique electronic and steric environment. Computational models can dissect how these features collectively and individually influence the mechanisms of key reactions, such as electrophilic aromatic substitution, diazotization followed by Sandmeyer-type reactions, and palladium-catalyzed cross-coupling reactions.

Detailed research findings from computational studies on analogous systems provide valuable insights into the probable mechanistic pathways for 4-(tert-Butyl)-2-iodoaniline. For instance, DFT calculations on substituted anilines help in quantifying the impact of substituents on the inversion barrier of the amino group and the electronic properties of the aromatic ring. Such studies have shown that halogen substituents can enhance the delocalization of the nitrogen lone pair electrons.

In the context of electrophilic aromatic substitution, theoretical models can predict the regioselectivity by calculating the energies of the possible intermediates. For anilines, the amino group is a powerful ortho-, para-director. However, the iodine at the 2-position and the bulky tert-butyl group at the 4-position in 4-(tert-Butyl)-2-iodoaniline introduce significant steric hindrance, particularly at the ortho positions. Computational analysis can quantify these steric clashes and predict the most likely sites for electrophilic attack.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are another area where computational modeling provides critical insights. The iodine atom in 4-(tert-Butyl)-2-iodoaniline makes it an excellent substrate for such reactions. DFT calculations on model systems have been used to map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These studies can reveal the rate-determining step and explain how ligand and substrate structures, including steric hindrance from ortho-substituents, affect the reaction efficiency.

Below are illustrative data tables synthesized from computational studies on analogous systems, demonstrating the type of quantitative data that can be obtained to understand the reactivity of substituted iodoanilines.

Interactive Data Tables

| Aryl Iodide Substrate | Substituent at Ortho-Position | Calculated Activation Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Iodobenzene | -H | 15.2 | DFT (B3LYP/6-31G) |

| 2-Methyliodobenzene | -CH₃ | 16.8 | DFT (B3LYP/6-31G) |

| 2-Iodoaniline (B362364) | -NH₂ | 14.5 | DFT (B3LYP/6-31G) |

| 2-Iodo-4-methylaniline | -NH₂ | 14.3 | DFT (B3LYP/6-31G) |

| Substrate | Position of Attack | Relative Energy of σ-Complex Intermediate (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Aniline | ortho | -18.5 | para (due to sterics) |

| Aniline | meta | -12.1 | |

| Aniline | para | -19.2 | para |

| 4-tert-Butylaniline (B146146) | ortho | -17.9 | ortho |

| 4-tert-Butylaniline | meta | -11.5 |

These tables illustrate how computational chemistry can provide quantitative data to predict and rationalize the outcomes of chemical reactions involving complex molecules like 4-(tert-Butyl)-2-iodoaniline hydrochloride.

Applications of 4 Tert Butyl 2 Iodoaniline Hydrochloride in Complex Organic Synthesis

Synthesis of Heterocyclic Scaffolds

The presence of both an amino group and an iodine atom on the aniline (B41778) ring of 4-(tert-butyl)-2-iodoaniline hydrochloride provides a versatile platform for the construction of various nitrogen-containing heterocyclic systems. The ortho-iodoaniline moiety is a key precursor for several cyclization strategies, enabling the formation of fused ring systems of significant interest in medicinal chemistry and materials science.

Indole and Related Azacycle Synthesis

While direct palladium-catalyzed indole synthesis from this compound and ketones or alkynes is a plausible application, the broader utility of substituted anilines in the synthesis of azacycles is well-documented. A metal-free approach for the synthesis of N-aryl-substituted azacycles has been developed using arylamines and cyclic ethers. acs.orgnih.gov This method relies on the synergistic effect of a Lewis acid (B(C6F5)3) and a Brønsted acid to facilitate the ring-opening of the cyclic ether and subsequent cyclization with the aniline.

The steric hindrance of the substituents on the aniline can influence the reaction yield. For instance, the reaction of p-tert-butylaniline with tetrahydrofuran resulted in a 50% yield of the corresponding N-arylpyrrolidine, whereas the less sterically hindered p-toluidine provided a 77% yield. acs.org This suggests that while this compound is a viable substrate, its bulky nature might necessitate optimization of reaction conditions to achieve high yields.

Palladium-catalyzed methods offer a powerful alternative for indole synthesis from 2-iodoanilines. mdpi.comnih.gov These reactions typically involve the coupling of the 2-iodoaniline (B362364) with a suitable partner, such as a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization. mdpi.comnih.gov The resulting 2,3-disubstituted indoles are valuable scaffolds in drug discovery. The general scheme for such a synthesis is depicted below:

Scheme 1: General route for indole synthesis from a 2-iodoaniline and a terminal alkyne via a palladium-catalyzed coupling and subsequent cyclization.

The reaction conditions for the synthesis of N-aryl azacycles are summarized in the table below.

| Entry | Aniline Substrate | Cyclic Ether | Catalyst System | Yield (%) |

| 1 | Aniline | Tetrahydrofuran | B(C6F5)3 / pTSA·H2O | 85 |

| 2 | p-Toluidine | Tetrahydrofuran | B(C6F5)3 / pTSA·H2O | 77 |

| 3 | p-tert-Butylaniline | Tetrahydrofuran | B(C6F5)3 / pTSA·H2O | 50 |

| 4 | p-Chloroaniline | Tetrahydrofuran | B(C6F5)3 / pTSA·H2O | 88 |

Construction of Substituted Quinoline Systems

The synthesis of substituted quinolines, another important class of heterocyclic compounds, can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.netnih.gov this compound can serve as a starting material for the preparation of the requisite N-(2-alkynyl)aniline precursors. The synthesis of these precursors typically involves a Sonogashira coupling of the 2-iodoaniline with a terminal alkyne.

The subsequent cyclization of the N-(2-alkynyl)aniline can be promoted by various electrophiles, such as iodine monochloride (ICl) or molecular iodine (I2), to yield 3-halogenated quinolines. nih.govresearchgate.net These halogenated quinolines are valuable intermediates for further functionalization through cross-coupling reactions. The general reaction pathway is illustrated below:

Scheme 2: Synthesis of substituted quinolines from a 2-iodoaniline via formation of an N-(2-alkynyl)aniline and subsequent electrophilic cyclization.

The choice of electrophile and reaction conditions can influence the yield and regioselectivity of the cyclization. For example, the use of ICl in acetonitrile with sodium bicarbonate as a base has been shown to be an effective system for this transformation. nih.gov

| Entry | N-(2-alkynyl)aniline Substrate | Electrophile | Base | Yield (%) |

| 1 | N-(Phenylprop-2-ynyl)aniline | I2 | NaHCO3 | 95 |

| 2 | N-(Hept-2-ynyl)aniline | I2 | NaHCO3 | 43 |

| 3 | N-(Phenylprop-2-ynyl)aniline | ICl | NaHCO3 | 92 |

| 4 | N-(Hept-2-ynyl)aniline | ICl | NaHCO3 | 65 |

Precursor for Advanced Polymeric and Oligomeric Structures

The bifunctional nature of 4-(tert-butyl)-2-iodoaniline, possessing both an amino group and a reactive aryl iodide, suggests its potential as a monomer in the synthesis of novel polymeric materials. While its direct application in polybenzamide formation is not extensively documented, related structures are employed in the synthesis of high-performance polymers.

Formation of Polybenzamides and Related Materials

The synthesis of poly(p-benzamide)s is typically achieved through the polymerization of p-aminobenzoic acid derivatives. google.com While there is no direct literature describing the use of this compound in polybenzamide synthesis, its structure suggests potential for incorporation into polyamide chains. One possible, though not explicitly reported, route could involve the conversion of the iodoaniline to a diamine derivative, which could then be polymerized with a diacid chloride to form a polyamide. sparkl.me

Alternatively, the amino group could be protected, and the aryl iodide could be subjected to a carbonylation reaction to introduce a carboxylic acid functionality, thus creating a monomer suitable for polybenzamide formation. However, these are hypothetical routes, and the direct polymerization of this compound into polybenzamides is not a well-established process. The synthesis of polyamides from diols and diamines with the liberation of hydrogen gas has been reported as an environmentally benign method, showcasing the ongoing innovation in polyamide synthesis. elsevierpure.comresearchgate.net

Development of Catalysts and Ligands for Asymmetric Synthesis

The field of asymmetric catalysis has benefited greatly from the design and synthesis of novel chiral ligands and organocatalysts. The iodoaniline scaffold has emerged as a promising platform for the development of such catalysts, particularly in the area of hypervalent iodine chemistry.

Design and Synthesis of Chiral Iodoaniline-Lactate Based Catalysts

A novel family of chiral iodoaniline-lactate based catalysts has been efficiently synthesized for applications in asymmetric synthesis. acs.org The synthesis of these catalysts commences with the protection of the amino group of an iodoaniline derivative as a secondary sulfonamide. This is followed by a Mitsunobu reaction with (S)-methyl lactate or (S)-ethyl lactate to introduce the chiral lactate moiety.

These chiral iodoarene catalysts have been successfully employed to promote the α-oxysulfonylation of ketones with high yields (up to 99%) and enantioselectivities (up to 83%). acs.org The presence of the protected nitrogen atom in place of an oxygen atom, as seen in previous generations of similar catalysts, has been shown to enhance the reactivity, leading to shorter reaction times.

The general structure of these chiral iodoaniline-lactate based catalysts is shown below:

Figure 1: General structure of chiral iodoaniline-lactate based catalysts.

The development of these catalysts highlights the utility of substituted iodoanilines, such as 4-(tert-butyl)-2-iodoaniline, as precursors for sophisticated organocatalysts. The modular nature of their synthesis allows for the fine-tuning of their steric and electronic properties to optimize their performance in various asymmetric transformations.

| Ketone Substrate | Catalyst | Yield (%) | Enantioselectivity (% ee) |

| Propiophenone | Chiral Iodoaniline-Lactate Catalyst | 99 | 83 |

| 4'-Methylpropiophenone | Chiral Iodoaniline-Lactate Catalyst | 98 | 80 |

| 4'-Methoxypropiophenone | Chiral Iodoaniline-Lactate Catalyst | 97 | 75 |

| 2-Methyl-1-phenylpropan-1-one | Chiral Iodoaniline-Lactate Catalyst | 95 | 78 |

Evaluation of Catalytic Performance in α-Functionalization Reactions

The iodoaniline scaffold is a key component in the design of chiral hypervalent iodine catalysts used for stereoselective transformations. Although research may not focus exclusively on the hydrochloride salt, the parent aniline is the direct precursor to these advanced catalytic systems. These catalysts are particularly effective in the α-functionalization of ketones, a critical reaction for creating chiral centers in molecules of pharmaceutical interest.

Recent studies have focused on developing chiral iodoaniline-lactate based catalysts. These catalysts are synthesized from iodoaniline derivatives and are designed to promote reactions like α-oxysulfonylation with high efficiency and stereoselectivity. acs.orgacs.orgresearchgate.net The performance of these catalysts is typically evaluated by screening them in a model reaction, such as the α-oxytosylation of propiophenone, using an oxidant like m-chloroperbenzoic acid (m-CPBA). acs.orgresearchgate.net

The research findings indicate that catalysts derived from the iodoaniline structure can mediate the introduction of a tosylate group to the α-position of propiophenone, achieving yields of up to 99%. acs.orgacs.orgresearchgate.net The enantioselectivity of these reactions is highly dependent on the specific structure of the catalyst, with enantiomeric excesses (ee) reaching up to 83% for certain ketone substrates. acs.orgresearchgate.net The optimization of reaction conditions, including solvent and temperature, is crucial for maximizing both yield and stereoselectivity. acs.org

Table 1: Performance of Iodoaniline-Based Catalysts in the α-Oxytosylation of Propiophenone Catalysts are derivatives of the core iodoaniline structure, screened to evaluate catalytic efficacy.

| Catalyst Structure | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Iodoaniline-Lactate Catalyst A | 99% | 58% |

| Iodoaniline-Lactate Catalyst B | 95% | 60% |

| C2-Symmetric Iodoarene Catalyst | High | up to 83% |

| Nitro-Substituted Iodoarene | Low | Not Reported |

Data synthesized from research on chiral iodoaniline-lactate based catalysts. acs.org

Intermediate in Fine Chemical Production (Focus on synthetic methodology)

4-(tert-Butyl)-2-iodoaniline serves as a key organic synthesis intermediate for a range of fine chemicals. allgreenchems.com Its molecular architecture allows for sequential, site-selective modifications. The amine group can be readily diazotized for coupling reactions, while the iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, and the aromatic ring can undergo further electrophilic substitution.

The iodoaniline framework is integral to the synthesis of certain classes of dyes and agrochemicals. While general iodoanilines are used in creating azo dyes through diazotization and coupling processes, 4-(tert-butyl)-2-iodoaniline is a documented precursor for more complex molecules, including agrochemical building blocks. nbinno.com

A key synthetic application is its conversion to 4-(tert-butyl)-2-iodo-6-nitroaniline. This nitro derivative serves as a valuable building block for more complex agrochemicals. The methodology for this transformation is a standard electrophilic aromatic substitution.

Synthetic Methodology: Nitration The synthesis involves the nitration of the 4-(tert-butyl)-2-iodoaniline starting material.

Reagents : A nitrating mixture, typically composed of nitric acid and sulfuric acid, is used.

Conditions : The reaction is conducted at low temperatures to control the reaction rate and prevent the formation of undesired byproducts.

Procedure : The starting aniline is dissolved in a suitable solvent, and the cooled nitrating mixture is added portion-wise. After the reaction is complete, the mixture is quenched with water to isolate the nitrated product.

Table 2: Synthesis of Agrochemical Intermediate

| Starting Material | Reagents | Key Condition | Product |

|---|---|---|---|

| 4-(tert-Butyl)-2-iodoaniline | Nitric acid, Sulfuric acid | Low Temperature | 4-(tert-Butyl)-2-iodo-6-nitroaniline |

This product serves as a building block in the synthesis of more complex agrochemicals.

Graphene oxide (GO) is a carbon-based nanomaterial rich in oxygen-containing functional groups (e.g., carboxyl, hydroxyl, epoxy), making it amenable to chemical functionalization. researchgate.net Covalent functionalization with organic molecules, particularly amines, is a widely used strategy to tailor the properties of GO for specific applications, such as improving its dispersion in polymer matrices. graphenea.com

The primary amine group of 4-(tert-butyl)-2-iodoaniline makes it a suitable candidate for the amine functionalization of graphene oxide. The process involves forming a stable covalent bond, typically an amide linkage, between the aniline derivative and the GO sheet. nih.gov

Synthetic Methodology: Amine Functionalization of GO The general procedure for grafting an amine onto the GO surface is as follows:

Activation of GO : The carboxylic acid groups on the GO surface are often activated to facilitate amidation. A common method is to treat GO with thionyl chloride (SOCl₂) to convert the -COOH groups into more reactive acyl chloride (-COCl) groups. researchgate.net

Amination Reaction : The activated GO is then reacted with the amine, in this case, 4-(tert-butyl)-2-iodoaniline. The nucleophilic amine attacks the acyl chloride, forming a stable amide bond and covalently linking the molecule to the graphene oxide sheet. researchgate.net

Purification : The resulting functionalized graphene oxide (f-GO) is purified through washing and centrifugation to remove any unreacted aniline and byproducts.

Table 3: General Steps for Covalent Functionalization of Graphene Oxide with Anilines

| Step | Purpose | Typical Reagents |

|---|---|---|

| 1. GO Synthesis | Oxidation of graphite | Modified Hummers' Method |

| 2. Activation | Convert -COOH to a more reactive group | Thionyl chloride (SOCl₂) or EDC |

| 3. Functionalization | Covalent attachment of the amine | 4-(tert-Butyl)-2-iodoaniline |

| 4. Purification | Removal of excess reagents | Washing, Filtration, Centrifugation |

This methodology describes a general pathway for covalently linking amine-containing molecules to the graphene oxide surface. researchgate.netnih.gov

常见问题

Q. What are the standard synthetic routes for preparing 4-(tert-Butyl)-2-iodoaniline hydrochloride, and how can purity be optimized?

The synthesis typically involves iodination of a tert-butyl-substituted aniline precursor followed by hydrochloride salt formation. A general method includes:

- Step 1 : Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions to introduce the iodine atom at the ortho position .

- Step 2 : Hydrochloride salt formation via treatment with gaseous HCl or HCl in diethyl ether, as demonstrated in analogous tert-butyl aniline derivatives .

- Purity Optimization : Use column chromatography (e.g., silica gel with pure n-pentane) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual solvent peaks in -NMR) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR to confirm the tert-butyl group (δ ~1.3 ppm for ), aromatic protons, and iodine-induced deshielding .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated for : 335.23 g/mol) and isotopic patterns from iodine .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% deviation) .

- X-ray Crystallography : For structural confirmation if single crystals are obtained (e.g., using slow evaporation from dichloromethane) .

Q. How should this compound be stored to ensure stability in laboratory settings?